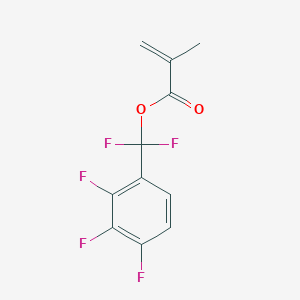
Pentafluorobenzyl methacrylate
Overview
Description
2,3,4,5,6-Pentafluorobenzyl methacrylate is a chemical compound with the molecular formula C11H7F5O2 and a molecular weight of 266.17 g/mol . It is a derivative of methacrylic acid, where the hydrogen atoms on the benzyl group are replaced by fluorine atoms. This compound is known for its unique properties, including high thermal stability and resistance to chemical degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluorobenzyl methacrylate typically involves the following steps :
Substitution Reaction: The fluorine atoms are introduced onto the benzyl group through a substitution reaction, resulting in a pentafluorobenzyl compound.
Esterification: The pentafluorobenzyl compound is then reacted with a methacrylic acid derivative to form pentafluorobenzyl methacrylate.
Ester Exchange Reaction: Under basic conditions, the this compound undergoes an ester exchange reaction to yield the final product.
Industrial Production Methods
Industrial production of 2,3,4,5,6-Pentafluorobenzyl methacrylate follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluorobenzyl methacrylate undergoes various chemical reactions, including:
Substitution Reactions: The para-fluoro groups can be substituted with nucleophiles such as amines, thiols, and carbonylthiolates.
Polymerization: It can undergo radical polymerization to form homopolymers and copolymers.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and carbonylthiolates are commonly used in substitution reactions.
Radical Initiators: Radical polymerization typically involves initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Major Products
Scientific Research Applications
2,3,4,5,6-Pentafluorobenzyl methacrylate has a wide range of applications in scientific research :
Polymer Science: It is used as a monomer in the synthesis of polymers and copolymers with unique properties such as high thermal stability and chemical resistance.
Surface Modification: Due to its fluorinated nature, it is used in surface treatments to enhance water and oil repellency.
Chemical Synthesis: It serves as a reagent in organic synthesis for the preparation of various derivatives.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluorobenzyl methacrylate primarily involves its ability to undergo polymerization and substitution reactions . The presence of fluorine atoms enhances its reactivity towards nucleophiles, allowing for efficient substitution reactions. Additionally, its methacrylate group facilitates radical polymerization, leading to the formation of polymers with desirable properties .
Comparison with Similar Compounds
2,3,4,5,6-Pentafluorobenzyl methacrylate can be compared with other fluorinated methacrylates and benzyl derivatives :
2,3,4,5,6-Pentafluorobenzyl bromide: Similar in structure but used primarily as a derivatizing agent.
2,3,4,5,6-Pentafluorophenylacetic acid: Another fluorinated compound with different applications in organic synthesis.
The uniqueness of 2,3,4,5,6-Pentafluorobenzyl methacrylate lies in its combination of a methacrylate group and a highly fluorinated benzyl group, which imparts both reactivity and stability, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
[difluoro-(2,3,4-trifluorophenyl)methyl] 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F5O2/c1-5(2)10(17)18-11(15,16)6-3-4-7(12)9(14)8(6)13/h3-4H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOVZNUXIBOBCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC(C1=C(C(=C(C=C1)F)F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594091 | |
| Record name | Difluoro(2,3,4-trifluorophenyl)methyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114859-23-3 | |
| Record name | Difluoro(2,3,4-trifluorophenyl)methyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,3,4,5,6-pentafluorobenzyl methacrylate a unique monomer in polymer synthesis?
A1: 2,3,4,5,6-Pentafluorobenzyl methacrylate (PFBMA) stands out due to its susceptibility to highly efficient para-fluoro substitution reactions. [, , , , ] This characteristic allows for extensive post-polymerization modification, enabling researchers to fine-tune the polymer's properties and functionalities. [, , , , ]
Q2: How can the morphology of nanoparticles synthesized using PFBMA be controlled?
A2: Research demonstrates that the morphology of nanoparticles formed using PFBMA can be controlled through post-polymerization modification with thiols. [, ] Depending on the thiol used, spherical nanoparticles can maintain their shape, increase in size, transition into worm-like structures, or even disassemble into unimers. [] This morphological control stems from the changes in core solvophobicity induced by the thiol modification. []
Q3: What are the advantages of utilizing PFBMA in polymerization-induced self-assembly (PISA) processes?
A3: The use of PFBMA in PISA formulations offers several benefits. Similar to non-reactive monomers like benzyl methacrylate, PFBMA facilitates the creation of well-defined nano-objects with controllable morphologies (spheres, worms, vesicles). [] Furthermore, the reactive nature of PFBMA allows for post-synthesis modification, adding another layer of control over the nano-object properties. [] This approach enables the formation of robust nanoparticles that retain their morphology across different solvents and temperatures, particularly after core cross-linking with reagents like 1,8-octanedithiol. []
Q4: Beyond thiols, what other modifications are possible with PFBMA-based polymers?
A4: While thiols are commonly used, PFBMA's para-fluoro group can also be substituted with sodium azide. [] This substitution yields 4-azido-2,3,5,6-tetrafluorobenzyl-functional polymers, opening avenues for further modification through click chemistry approaches. [] These azide-functionalized polymers demonstrate high reactivity with various alkynes, enabling the introduction of diverse functionalities. []
Q5: Are there limitations to the post-polymerization modifications achievable with PFBMA?
A5: While PFBMA offers significant flexibility, the efficiency of azide substitution can be influenced by the polymer backbone. [] For instance, poly(2,3,4,5,6-pentafluorostyrene) exhibits slightly lower azidation efficiency (around 90%) compared to the near-quantitative substitution observed in poly(2,3,4,5,6-pentafluorobenzyl methacrylate) and related polymers. [] This highlights the need to consider the specific polymer structure when designing post-polymerization modification strategies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-DIHYDRO-6-METHYL-4-OXO-4H-THIENO[2,3-B]THIOPYRAN-2-SULFONIC ACIS](/img/structure/B54157.png)

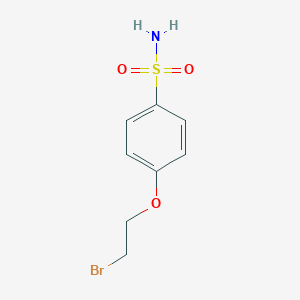

![(5Z)-5-[(3aR,4R,5S,6aR)-4-[(3S)-3-fluorooct-1-ynyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B54166.png)

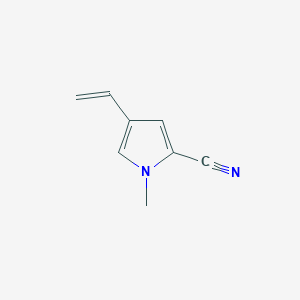
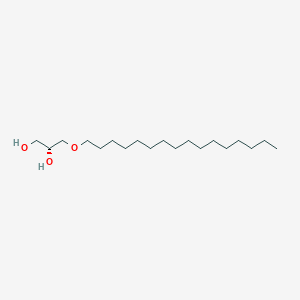
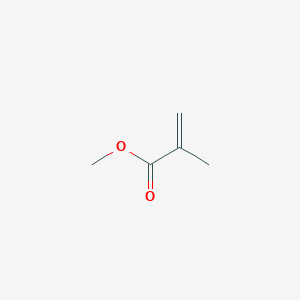


![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)
![N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide](/img/structure/B54187.png)

